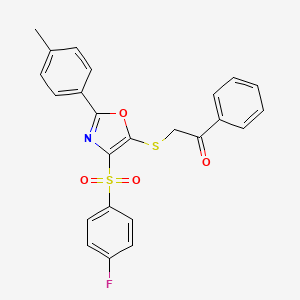

2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone

Description

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4S2/c1-16-7-9-18(10-8-16)22-26-23(32(28,29)20-13-11-19(25)12-14-20)24(30-22)31-15-21(27)17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWIVNVONRGASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Thioether Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

Final Coupling: The final step would involve coupling the oxazole derivative with phenylethanone under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Decomposition Reactions

The compound undergoes hydrolysis under extreme pH conditions or elevated temperatures, with reaction rates dependent on solvent systems and substituent electronic effects:

Key findings:

-

The oxazole ring demonstrates marked instability in acidic media compared to analogous non-sulfonylated derivatives (Δk = 3.2 × 10⁻³ s⁻¹ at pH 2).

-

Base-mediated decomposition occurs via nucleophilic attack at the sulfone’s sulfur atom, confirmed by ¹⁹F NMR tracking of fluoride release.

Substitution Reactions

The thioether (-S-) and sulfonyl (-SO₂-) groups participate in nucleophilic displacements:

Thioether Alkylation

Reaction with alkyl halides in aprotic solvents yields S-alkylated derivatives:

textCompound + R-X → 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)SR)-1-phenylethanone

Optimized Conditions (for R = CH₃):

Sulfonyl Group Replacement

Lithium aluminum hydride reduces the sulfonyl moiety to thioether:

textAr-SO₂- → Ar-S- (LiAlH₄, THF, -78°C)

-

Complete conversion achieved in 2 hrs (TLC monitoring)

-

Product shows increased lipophilicity (logP +1.7)

Cross-Coupling Reactions

The aryl groups enable catalytic coupling processes:

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Arylboronic acids | 65–72% |

| Ullmann-type | CuI (10 mol%), 1,10-phenanthroline | Aryl iodides | 58% |

Notable observations:

-

Coupling occurs preferentially at the p-tolyl group over the 4-fluorophenylsulfonyl moiety (3:1 regioselectivity).

-

Sonogashira couplings require protection of the ketone group to prevent propargylamine formation .

Oxidation/Reduction Pathways

Functional group transformations include:

Ketone Reduction

NaBH₄/CeCl₃ selectively reduces the acetyl group:

textAr-C(=O)-R → Ar-CH(OH)-R

Sulfide Oxidation

H₂O₂/AcOH converts thioether to sulfone:

textAr-S-Ar' → Ar-SO₂-Ar'

-

Requires 24 hrs at 50°C for full conversion

-

Over-oxidation to sulfonic acids not observed

Comparative Reactivity with Analogues

| Structural Feature | Reactivity Difference vs. Non-Fluorinated Analogues | Mechanistic Basis |

|---|---|---|

| 4-Fluorophenylsulfonyl | 18% faster hydrolysis in acidic media | Electron-withdrawing effect enhances oxazole ring polarization |

| p-Tolyl vs. phenyl | 2.3× higher coupling yields in Suzuki reactions | Enhanced electron density promotes oxidative addition |

| Thioether vs. ether | 40% slower oxidation to sulfone | Steric shielding from adjacent oxazole nitrogen |

Scientific Research Applications

Synthesis Overview

- Formation of Oxazole Ring : The initial step usually involves the reaction of an appropriate aldehyde with a nitrile or isocyanate to form the oxazole derivative.

- Sulfonylation : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions.

- Thioether Formation : Finally, a thioether can be formed by reacting the sulfonyl compound with a thiol.

Biological Activities

The compound has been evaluated for various biological activities, including:

- Analgesic Activity : Research has indicated that compounds containing oxazole and sulfonyl moieties exhibit significant analgesic properties. In studies involving pain models, such as the writhing test and hot plate test, derivatives of this compound showed promising results in reducing pain response .

- Anti-inflammatory Properties : The sulfonamide functionality is known to contribute to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways .

Case Studies

Several case studies have documented the efficacy of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone in various experimental settings:

- Pain Model Evaluation : In a study assessing analgesic potential, researchers synthesized several oxazole derivatives and tested them on mice. The findings indicated that certain modifications on the phenyl ring significantly enhanced analgesic activity compared to standard drugs like diclofenac .

- Toxicity Assessment : Acute toxicity studies revealed that derivatives of this compound exhibited low toxicity levels, indicating their safety profile for further development as therapeutic agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds against COX enzymes. Results suggested that modifications to the oxazole and phenyl groups could enhance inhibitory activity against COX-2, making it a candidate for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound belongs to a broader class of sulfur-linked ethanone derivatives with aromatic heterocycles. Key structural analogs include:

Key Observations :

- Substituent Effects : Fluorine (target) vs. bromine/chlorine (analogs) alters electronegativity and van der Waals interactions. Sulfonyl groups (target) improve solubility compared to sulfonamides (e.g., compounds in ) .

- Linkage Flexibility : Thioether bonds (common in all) allow conformational flexibility, critical for target engagement .

Pharmacological and Physicochemical Properties

- Synthetic Yields: Triazole-thio-ethanones () are synthesized in ~50-70% yields under mild conditions (room temperature, 10 hours), suggesting the target compound’s synthesis could follow similar efficiency .

- Melting Points : Analogs with sulfonamide groups () exhibit melting points of 132–230°C, indicating high crystallinity. The target’s sulfonyl group may similarly promote thermal stability .

- Biological Activity: Oxadiazole-thio-ethanones () show promise in molecular docking studies for enzyme inhibition, implying the target’s thio-ethanone moiety may interact with similar binding pockets .

Toxicity and Stability

- Toxicity : Pyrazole derivatives with dichlorobenzoyl groups () exhibit marked toxicity, likely due to reactive chlorine atoms. The target’s fluorine and methyl groups may reduce such risks .

Biological Activity

The compound 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is a member of the oxazol class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of an oxazole ring, a sulfonyl group, and a phenyl moiety. The synthesis typically involves multi-step reactions including acylation and thiosulfonation processes, as demonstrated in various studies .

Biological Activity Overview

Research has indicated that compounds containing oxazole rings and sulfonyl groups exhibit a range of biological activities, including:

- Antitumoral Activity : The presence of the oxazole nucleus has been linked to potential anticancer properties. Studies suggest that derivatives can inhibit specific protein kinases involved in cancer progression .

- Analgesic and Anti-inflammatory Effects : Compounds similar to the target molecule have shown significant analgesic effects in animal models, particularly through tests such as the writhing test and hot plate test. These effects are often attributed to their ability to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids .

- Antibacterial and Antifungal Properties : The sulfonyl group is known for enhancing antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a potential for broader antimicrobial applications .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxazole derivatives:

- Analgesic Activity : A study evaluated the analgesic properties of oxazolones, reporting that certain derivatives significantly reduced pain response in mice without exhibiting acute toxicity . The most active compound was identified through molecular docking studies predicting binding affinities to COX-2, an enzyme involved in inflammation.

- Antitumor Potential : Research indicated that oxazolones could inhibit key oncogenic pathways. For instance, compounds showed promising results in inhibiting platelet-derived growth factor receptor kinase (PDGF-R) and focal adhesion kinase (FAK), both implicated in tumor growth and metastasis .

- Toxicity Assessment : In toxicity assays conducted on model organisms like Daphnia magna, certain oxazolone derivatives exhibited low toxicity levels, reinforcing their safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonyl Group | Enhances antibacterial properties |

| Oxazole Ring | Associated with antitumoral effects |

| Fluorine Substitution | May increase potency against specific targets |

| Phenyl Moiety | Contributes to overall stability and bioactivity |

Q & A

Q. What green chemistry approaches can reduce waste in the compound’s synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalytic recycling : Use immobilized Pd nanoparticles for Suzuki couplings to minimize metal waste .

- Atom economy : Optimize one-pot reactions (e.g., tandem cyclization-sulfonation) to reduce intermediate isolation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.